(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: is a chiral compound featuring a benzofuran moiety and a tert-butoxycarbonyl (Boc) protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-dihydro-1-benzofuran and tert-butyl 2-aminoacetate.
Protection of Amino Group: The amino group of 2-aminoacetate is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 2,3-dihydro-1-benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Boc-protected amino acid derivatives with various substituents.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral auxiliary or catalyst.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Ligand: Acts as a ligand in the study of protein-ligand interactions.
Medicine
Drug Development: Explored for its potential in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Prodrug: The Boc-protected amino group can be deprotected to release the active drug in vivo.
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions, while the Boc-protected amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-aminoacetic acid: Lacks the Boc protection, making it more reactive.
(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with an additional methyl group, altering its steric and electronic properties.
Uniqueness
The presence of the Boc-protected amino group in (2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid provides a unique balance of stability and reactivity, making it particularly useful in synthetic applications where controlled deprotection is required.
Properties
IUPAC Name |
(2S)-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-12(13(17)18)11-8-9-6-4-5-7-10(9)20-11/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKPGYDXECINQR-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H]1CC2=CC=CC=C2O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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